5-Phenyl-1,5-thiaphosphocane
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Overview
Description
5-Phenyl-1,5-thiaphosphocane is an organophosphorus compound characterized by a unique structure that includes a thiaphosphocane ring with a phenyl group attached
Preparation Methods
The synthesis of 5-Phenyl-1,5-thiaphosphocane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired product under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
5-Phenyl-1,5-thiaphosphocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where reagents such as alkyl halides can replace the phenyl group.
Scientific Research Applications
5-Phenyl-1,5-thiaphosphocane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,5-thiaphosphocane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
5-Phenyl-1,5-thiaphosphocane can be compared with other similar compounds such as:
Phenylphosphine: Unlike this compound, phenylphosphine lacks the thiaphosphocane ring, making it less versatile in forming complexes.
Thiophosphoryl Chloride: This compound contains a thiophosphoryl group but does not have the phenyl group, limiting its applications in organic synthesis.
Triphenylphosphine: While triphenylphosphine is widely used in organic synthesis, this compound offers unique reactivity due to the presence of the thiaphosphocane ring .
Properties
CAS No. |
134021-39-9 |
---|---|
Molecular Formula |
C12H17PS |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-phenyl-1,5-thiaphosphocane |
InChI |
InChI=1S/C12H17PS/c1-2-6-12(7-3-1)13-8-4-10-14-11-5-9-13/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
FCOPOWMIBRXTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CCCSC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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